molecular formula C8H15N B13235224 Bicyclo[4.2.0]octan-7-amine

Bicyclo[4.2.0]octan-7-amine

Cat. No.: B13235224
M. Wt: 125.21 g/mol
InChI Key: NTHUTVZYZXXSOR-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octan-7-amine is a bicyclic amine with a fused bicyclo[4.2.0]octane framework. Its molecular formula is C₈H₁₅N, and its hydrochloride derivative (C₈H₁₅N·HCl) has been documented in patent literature, though specific biological or industrial applications remain underexplored .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

bicyclo[4.2.0]octan-7-amine

InChI

InChI=1S/C8H15N/c9-8-5-6-3-1-2-4-7(6)8/h6-8H,1-5,9H2

InChI Key

NTHUTVZYZXXSOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bicyclo[4.2.0]octan-7-amine can be achieved through several synthetic routes. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed incorporates a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of efficient catalytic systems and one-pot procedures, as described above, can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octan-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclo[4.2.0]octane framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted bicyclo[4.2.0]octane derivatives.

Scientific Research Applications

Bicyclo[4.2.0]octan-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its amine functionality.

    Industry: It can be used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octan-7-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Bicyclo[4.1.0]heptan-7-amine
  • Molecular Formula : C₇H₁₃N .
  • Key Differences: Smaller ring system (bicyclo[4.1.0] vs. Reduced steric hindrance due to fewer bridging carbons.
  • Applications: Limited data, but structural similarity suggests utility in comparative studies of strain energy and reaction kinetics.
2-Oxabicyclo[4.2.0]octan-7-amine
  • Molecular Formula: C₇H₁₃NO .
  • Key Differences :
    • Oxygen atom replaces a methylene group in the bicyclic framework, enhancing polarity and hydrogen-bonding capacity.
    • Hydrochloride derivatives (e.g., rac-(1R,6S)-2-oxathis compound hydrochloride) exhibit 95% CAS purity, suggesting stability in salt forms .
  • Reactivity: Oxygen may alter electronic density, affecting nucleophilicity compared to the non-oxygenated parent compound.
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
  • Molecular Formula : C₈H₉N .
  • Key Differences: Conjugated triene system introduces aromatic-like electronic properties, reducing basicity compared to saturated analogues.
  • Solubility: No data available, but unsaturation likely decreases aqueous solubility .
Bicyclo[2.2.2]octane Derivatives
  • Example : 1-Methoxycarbonylbicyclo[2.2.2]octane .
  • Key Differences: Compact bicyclo[2.2.2] structure creates significant steric hindrance, influencing substitution patterns and reaction kinetics. Substituents (e.g., phenyl, nitro groups) exhibit pronounced steric effects at reaction sites, unlike the more flexible [4.2.0] system .

Reactivity and Polymerization Behavior

  • Bicyclo[4.2.0]oct-6-ene-7-carboxamides :
    • Substituents (e.g., propyl vs. ethoxyethoxy chains) on the amide group significantly influence ring-opening metathesis (ROM) reactivity. Steric hindrance from bulky substituents slows ROM rates, critical for alternating copolymer synthesis .
    • Analogous amines (e.g., this compound) may exhibit similar substituent-dependent reactivity in polymerization or catalysis.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (Da) Key Structural Features Notable Properties
This compound C₈H₁₅N 125.12 Saturated bicyclic amine Limited solubility data; hydrochloride form stable
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine C₈H₉N 119.16 Conjugated triene system Enzyme inhibition activity
2-Oxathis compound C₇H₁₃NO 143.19 Oxygen atom in bicyclic framework High-purity hydrochloride salt forms
Bicyclo[4.1.0]heptan-7-amine C₇H₁₃N 111.19 Smaller bicyclic system Higher ring strain; unstudied applications

Biological Activity

Bicyclo[4.2.0]octan-7-amine is a bicyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by its bicyclic framework consisting of two fused cycloalkane rings, with an amine group located at the 7-position. This structural configuration contributes to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its ability to modulate specific biological pathways through interactions with enzymes and receptors. Its amine group facilitates hydrogen bonding and electrostatic interactions, enhancing its binding affinity to molecular targets. The rigidity of the bicyclic structure influences its conformational stability, which is crucial for effective biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Enzyme Modulation : Preliminary studies suggest that this compound may influence enzyme activity, potentially leading to therapeutic effects in pain management and inflammation control.
  • Receptor Interaction : this compound has shown promise in binding to specific receptors, which could alter cellular functions and biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(1R,6R,7S)-Bicyclo[4.2.0]octan-7-amine hydrochlorideSimilar bicyclic structureDifferent stereochemistry affecting reactivity
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochlorideContains a nitrogen atomPotentially different biological activities
Bicyclo[4.2.0]octane-7-acetic acidContains an acetic acid moietyVariation in functional group impacts chemical behavior

This table illustrates how variations in stereochemistry and functional groups can lead to distinct biological properties and reactivities among similar compounds.

Case Studies and Research Findings

  • Analgesic Effects : A study explored the analgesic potential of bicyclic compounds, suggesting that this compound might exhibit similar effects due to its structural characteristics that allow it to interact with pain-related pathways.
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of related bicyclic compounds, indicating that this compound could be a candidate for further studies aimed at developing anti-inflammatory agents.
  • Binding Affinity Studies : Research on binding affinities showed that this compound effectively interacts with specific molecular targets, which could lead to significant implications for drug design and development.

Future Directions

Given the promising preliminary findings regarding the biological activity of this compound, further research is warranted to fully elucidate its mechanisms of action and therapeutic potential:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and pharmacodynamics.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Structural Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce potential side effects.

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